molecular formula C23H16N4O B13134051 2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether CAS No. 18216-57-4

2,3-Diphenylpyrazino(2,3-b)quinoxalin-7-yl methyl ether

Cat. No.: B13134051
CAS No.: 18216-57-4
M. Wt: 364.4 g/mol
InChI Key: AJOVIMZKUNCJGD-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline is a complex organic compound with the molecular formula C23H16N4OQuinoxalines and their derivatives are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and anticancer activities .

Preparation Methods

The synthesis of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,3-diaminophenazine with appropriate aldehydes or ketones under acidic conditions. The reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . Industrial production methods may involve the use of microwave irradiation or nanoparticle catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in quinoxaline-2,3-diones, while reduction yields dihydroquinoxalines .

Scientific Research Applications

7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins, disrupting cellular processes essential for the survival of pathogens or cancer cells. The compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes is one of the pathways through which it exerts its effects .

Comparison with Similar Compounds

Similar compounds to 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline include other quinoxaline derivatives such as:

  • 2,3-Diphenylquinoxaline
  • 7-Methoxyquinoxaline
  • 2,3-Dimethylquinoxaline

What sets 7-Methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline apart is its unique substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxy group at the 7-position enhances its solubility and bioavailability compared to other quinoxaline derivatives .

Properties

CAS No.

18216-57-4

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

IUPAC Name

7-methoxy-2,3-diphenylpyrazino[2,3-b]quinoxaline

InChI

InChI=1S/C23H16N4O/c1-28-17-12-13-18-19(14-17)25-23-22(24-18)26-20(15-8-4-2-5-9-15)21(27-23)16-10-6-3-7-11-16/h2-14H,1H3

InChI Key

AJOVIMZKUNCJGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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